

An In-depth Technical Guide to Methylcyclobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methylcyclobutane

Cat. No.: B3344168

[Get Quote](#)

This guide provides a comprehensive overview of the chemical and physical properties of **methylcyclobutane**, tailored for researchers, scientists, and professionals in drug development. It includes key chemical data, safety information, and illustrative diagrams to support its application in scientific endeavors.

Chemical Identity and Identifiers

Methylcyclobutane is a saturated hydrocarbon belonging to the cycloalkane family, characterized by a four-membered cyclobutane ring with an attached methyl group.^[1] Its unique structural properties make it a subject of interest in organic chemistry and a building block for more complex molecules.^[1]

Identifier	Value
CAS Number	598-61-8[1][2][3][4]
Molecular Formula	C ₅ H ₁₀ [1][2][3][4]
Molecular Weight	70.13 g/mol [4]
IUPAC Name	Methylcyclobutane[3]
Synonyms	1-Methylcyclobutane[3][5]
InChI	InChI=1S/C5H10/c1-5-3-2-4-5/h5H,2-4H2,1H3[3][5]
InChIKey	BDJAEZRIGNCQBZ-UHFFFAOYSA-N[3][5]
Canonical SMILES	CC1CCC1[2][6]

Physicochemical Properties

Methylcyclobutane is a colorless, volatile liquid with a faint, gasoline-like odor at room temperature.[1][7] It is a nonpolar molecule, leading to low solubility in polar solvents like water, but higher solubility in nonpolar organic solvents such as hexane, ether, and benzene.[7]

Property	Value	Unit
Boiling Point	36.3[2]	°C
Melting Point	-134.55[2]	°C
Density	0.77[2]	g/cm ³
Vapor Pressure	506	mmHg at 25°C[2]
Refractive Index	1.3810[2]	
LogP (Octanol/Water Partition Coefficient)	1.80640[2]	

Thermodynamic Data

The thermodynamic properties of **methylcyclobutane** are crucial for understanding its stability and reactivity. The following data is available from the NIST Chemistry WebBook.[\[5\]](#)[\[6\]](#)

Property	Value	Unit
Standard Gas Enthalpy of Combustion ($\Delta_c H^\circ_{\text{gas}}$)	-3352.00 ± 1.30 [6]	kJ/mol
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	-58.7 ± 1.3	kJ/mol
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}} H^\circ$)	28.2 ± 0.2	kJ/mol
Ionization Energy (IE)	10.1	eV


Note: Additional thermodynamic data such as ideal gas heat capacity and enthalpy of fusion are also available through the NIST WebBook.[\[5\]](#)[\[6\]](#)

Safety and Hazard Information

Methylcyclobutane is a flammable liquid.[\[7\]](#) Handling should be performed in accordance with good industrial hygiene and safety practices.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed. [8] [9]
Skin Corrosion/Irritation	2	H315: Causes skin irritation. [8] [9]
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation. [8] [9]
Specific Target Organ Toxicity, Single Exposure	3	H335: May cause respiratory irritation. [8] [9]

GHS Pictogram:

-  alt text

Precautionary Statements:

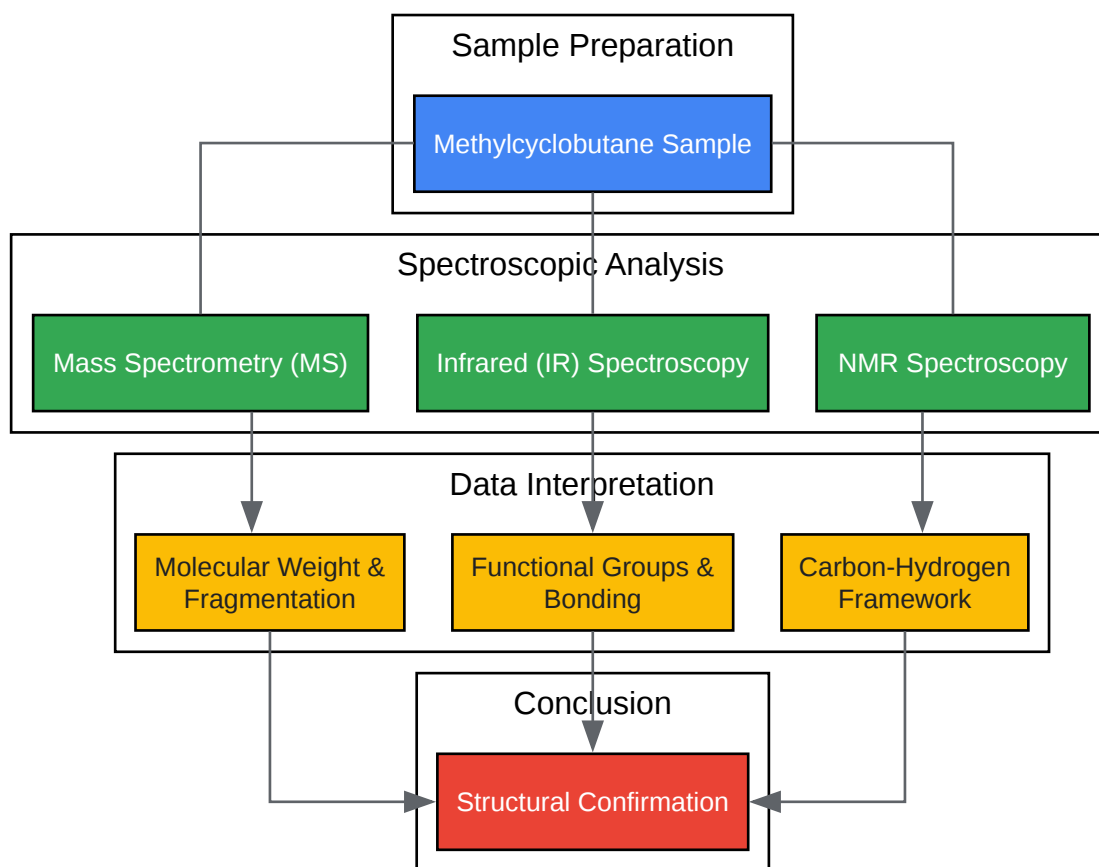
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of **methylcyclobutane**.

- Mass Spectrometry: The electron ionization (EI) mass spectrum of **methylcyclobutane** is available through the NIST Chemistry WebBook.[5][10] This data is crucial for determining the molecular weight and fragmentation pattern of the molecule.
- Infrared (IR) Spectroscopy: The gas-phase IR spectrum of **methylcyclobutane** is also available from the NIST/EPA Gas-Phase Infrared Database.[5] This spectrum provides information about the vibrational modes of the molecule, corresponding to its specific chemical bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR spectral data for **methylcyclobutane** is available in spectral libraries.[11]

The following diagram outlines a general workflow for the spectroscopic analysis of a chemical sample like **methylcyclobutane**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis of **methylcyclobutane** are not readily available in public literature. However, protocols for related reactions, such as the halogenation of **methylcyclobutane**, can be described.

Protocol: Free-Radical Bromination of **Methylcyclobutane** (Illustrative)

This protocol is a generalized procedure based on the known reactivity of alkanes. The bromination of **methylcyclobutane** is expected to yield 1-bromo-1-**methylcyclobutane** as the major product due to the higher stability of the tertiary radical intermediate.^[12]

- Objective: To synthesize 1-bromo-1-**methylcyclobutane** via free-radical substitution.

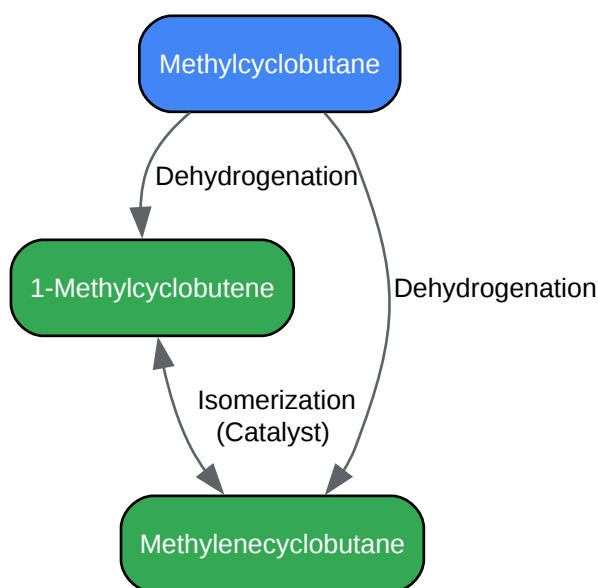
- Materials:
 - **Methylcyclobutane**
 - N-Bromosuccinimide (NBS)
 - Carbon tetrachloride (CCl₄) (or a less toxic solvent)
 - Radical initiator (e.g., AIBN or benzoyl peroxide)
 - Light source (e.g., UV lamp)
- Procedure:
 - Initiation: A solution of **methylcyclobutane** and NBS in CCl₄ is prepared in a reaction vessel equipped with a reflux condenser. A catalytic amount of a radical initiator is added. The reaction is initiated by exposing the mixture to a UV light source.
 - Propagation: The reaction mixture is heated to reflux to sustain the radical chain reaction. The bromine radical selectively abstracts the tertiary hydrogen from **methylcyclobutane**, forming a stable tertiary radical. This radical then reacts with Br₂ (formed in situ from NBS) to produce the monobrominated product and a new bromine radical.
 - Work-up: After the reaction is complete (monitored by GC or TLC), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
 - Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by fractional distillation to isolate the 1-bromo-1-**methylcyclobutane**.
- Characterization: The final product is characterized using spectroscopic methods (NMR, IR, and MS) to confirm its structure and purity.

Chemical Reactions and Pathways

Methylcyclobutane and its derivatives can undergo several types of reactions, which are of interest in synthetic chemistry.

- Isomerization: In the presence of a catalyst like sodium-alumina, isomers of **methylcyclobutane** can be interconverted. For instance, an equilibrium can be established between 1-methylcyclobutene, methylenecyclobutane, and 3-methylcyclobutene, although the formation of 3-methylcyclobutene is energetically unfavorable.[13]
- Halogenation: As described in the protocol above, **methylcyclobutane** can undergo free-radical halogenation (e.g., chlorination or bromination).[12][14] The reaction proceeds via a radical chain mechanism, with a preference for substitution at the tertiary carbon atom.
- Ring-Expansion Reactions: Under certain conditions, such as in E1 elimination reactions of substituted **methylcyclobutanes**, ring expansion can occur. This is driven by the relief of ring strain in the four-membered ring, leading to the formation of a more stable five-membered ring system.[15]

The following diagram illustrates the relationship between **methylcyclobutane** and its isomers.



[Click to download full resolution via product page](#)

Caption: Isomeric relationships of C₅H₁₀ cycloalkanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Methylcyclobutane | lookchem [lookchem.com]
- 3. Cyclobutane, methyl- [webbook.nist.gov]
- 4. 598-61-8 CAS MSDS (Methylcyclobutane.) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Cyclobutane, methyl- [webbook.nist.gov]
- 6. Cyclobutane, methyl- (CAS 598-61-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. angenechemical.com [angenechemical.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Cyclobutane, methyl- [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. chegg.com [chegg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. quora.com [quora.com]
- 15. organic chemistry - Reaction of 1-(1-chloroethyl)-1-methylcyclobutane under E1 Conditions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methylcyclobutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3344168#methylcyclobutane-cas-number-and-chemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com